

BAMB-4 as a Chemical Probe for ITPKA Function: A Technical Guide

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Compound of Interest		
Compound Name:	BAMB-4	
Cat. No.:	B1667731	Get Quote

Executive Summary: Inositol 1,4,5-trisphosphate 3-kinase A (ITPKA) is a bifunctional enzyme implicated in both calcium signaling and actin dynamics. Its aberrant expression in certain cancers, particularly lung adenocarcinoma, has linked its kinase activity to tumor progression and metastasis. The development of specific chemical probes is crucial for dissecting the distinct cellular roles of ITPKA and for validating it as a therapeutic target. This document provides a technical overview of **BAMB-4** (also known as ITPKA-IN-C14), a cell-permeable small molecule inhibitor of ITPKA, intended for researchers, scientists, and drug development professionals.

Introduction to ITPKA

Inositol 1,4,5-trisphosphate 3-kinase A (ITPKA) is a key enzyme in the inositol phosphate signaling cascade.[1] Its primary catalytic function is the ATP-dependent phosphorylation of the second messenger inositol 1,4,5-trisphosphate (InsP3) to inositol 1,3,4,5-tetrakisphosphate (InsP4). This action terminates the InsP3-mediated release of calcium from intracellular stores. [2] Beyond its kinase function, ITPKA possesses a distinct N-terminal domain that binds to and bundles filamentous actin (F-actin), directly influencing cytoskeletal organization.[3] This dual functionality places ITPKA at a critical nexus between calcium signaling and cellular mechanics, processes that are often dysregulated in cancer, leading to increased cell motility and metastasis.[1][4]

BAMB-4: A Cell-Permeable ITPKA Inhibitor



BAMB-4 was identified through a high-throughput screen as a specific, membrane-permeable inhibitor of the InsP3 kinase activity of ITPKA.[2] Its development provides a valuable tool for investigating the specific consequences of inhibiting the catalytic activity of ITPKA in cellular and potentially in vivo models.

Mechanism of Action

Kinetic studies have characterized **BAMB-4** as a mixed-type inhibitor. This indicates that it does not simply compete with ATP or InsP3 for binding to the active site but may bind to an allosteric site or to both the free enzyme and the enzyme-substrate complex. This mechanism affects both the binding of the substrates (increasing the apparent K_m) and the catalytic turnover rate (decreasing the V_{max}).[2]

Quantitative Data on BAMB-4 Activity

The inhibitory potency of **BAMB-4** against ITPKA has been determined using multiple biochemical assays. The data is summarized in the table below for clear comparison.

Assay Type	Parameter	Value	Reference
Coupled PK/LDH Optical Assay	IC50	20 μΜ	[2]
ADP-Glo™ Luminescence Assay	IC50	37 μΜ	[2]

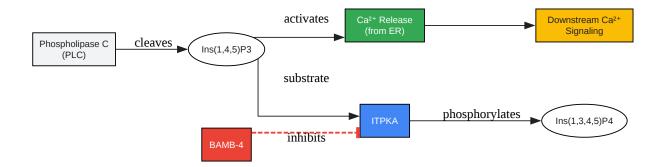
Note: The variation in IC₅₀ values is common and can be attributed to the different formats and detection methods of the biochemical assays used.

Signaling Pathway and Inhibition Logic

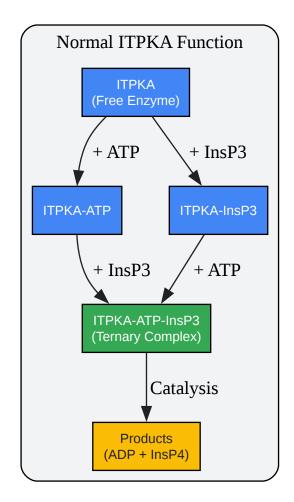
To visualize the role of ITPKA and the action of its inhibitor, **BAMB-4**, the following diagrams are provided.

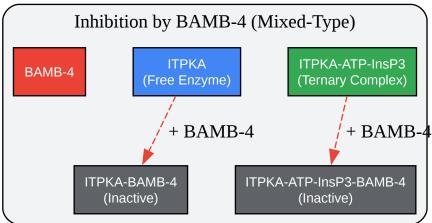




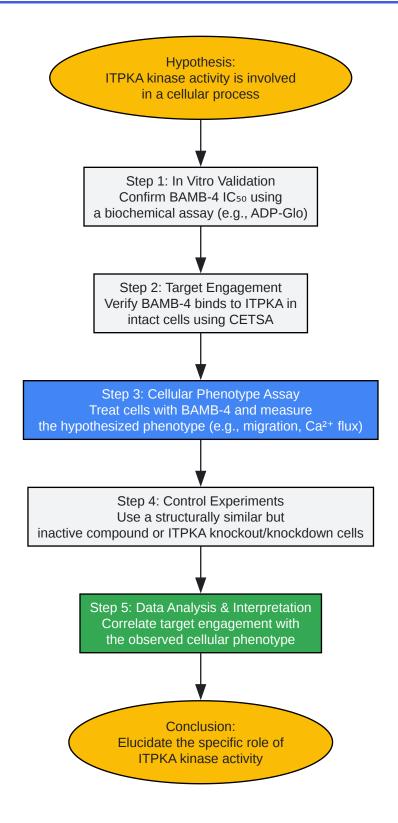












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